![molecular formula C14H27NO3 B13490318 tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)
tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate is a chemical compound with the molecular formula C14H27NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a useful intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with 1-(3-hydroxypropyl)cyclopentylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed under mild acidic conditions, releasing the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl 3-hydroxypropionate
- tert-Butyl N-(cyclopentylmethyl)carbamate
Uniqueness
tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate is unique due to its specific structure, which combines a cyclopentyl ring with a hydroxypropyl group. This combination provides distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications.
Eigenschaften
Molekularformel |
C14H27NO3 |
|---|---|
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(3-hydroxypropyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-11-14(9-6-10-16)7-4-5-8-14/h16H,4-11H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
ICXPTWFYQPQQLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


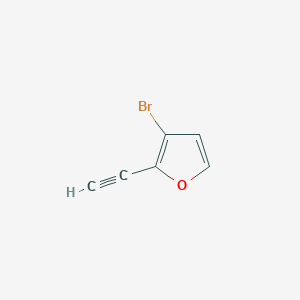
![Bicyclo[2.1.1]hexan-2-amine](/img/structure/B13490240.png)

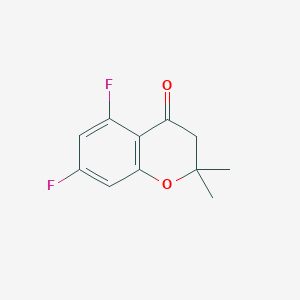
![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
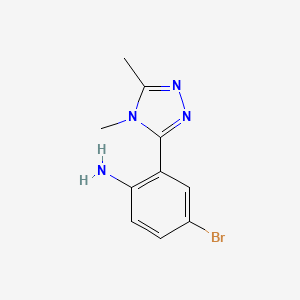
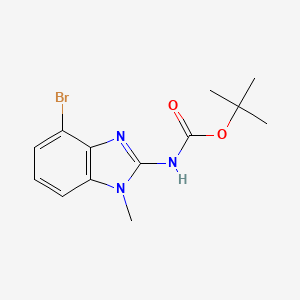
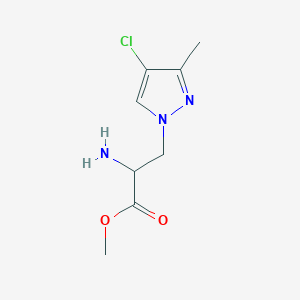


![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)


